molecular formula C4H7NO2S B2484492 3-Amino-2,3-dihydrothiophene 1,1-dioxide CAS No. 56275-95-7

3-Amino-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B2484492
CAS RN: 56275-95-7
M. Wt: 133.17
InChI Key: YQYVLIKFODWGAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-2,3-dihydrothiophene 1,1-dioxide derivatives often involves the oxidation of substituted 3-methoxythiophene derivatives. For instance, 3-Oxo-2,3-dihydrothiophene 1,1-dioxide can be prepared through oxidation with dimethyldioxirane, leading to high yields of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones upon reaction with sulfur and nitrogen nucleophiles, often with the extrusion of sulfur dioxide even at room temperature (Hofsløkken & Skattebol, 1999).

Molecular Structure Analysis

Molecular and structural analyses of derivatives of 3-Amino-2,3-dihydrothiophene 1,1-dioxide, such as 2,5-dihydrothiophene-1,1-dioxide, have been performed using spectroscopic techniques and Density Functional Theory (DFT). These studies reveal detailed geometric, electronic, and vibrational properties, providing insight into the charge density distribution and sites of chemical reactivity (Arjunan et al., 2015).

Scientific Research Applications

Chemical Reactions and Synthesis

3-Amino-2,3-dihydrothiophene 1,1-dioxide is involved in various chemical reactions and synthesis processes. One study describes the formation of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones from 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives reacting with sulfur and nitrogen nucleophiles (Hofsløkken & Skattebol, 1999). Another research focuses on the use of dihydrothiophenes as precursors for synthesizing a range of quinoline, quinolone, and coumarin fused dihydrothiophene dioxides, which lose sulfur dioxide on thermolysis (White & Storr, 1996).

Structural and Vibrational Properties

A study by Arjunan et al. (2015) focuses on the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide and its derivatives. They used FTIR, FT-Raman spectral techniques, and B3LYP methods to analyze the geometry and electronic properties of these compounds (Arjunan et al., 2015).

Molecular Complex Formation

Research by Efremova et al. (2004) discusses the formation of a molecular complex involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, which is reactive and capable of taking up amines with subsequent desulfonylation to afford aminodinitrobutadienes (Efremova et al., 2004).

Synthesis and Reactivity

A study by Baraldi et al. (1988) introduces a new synthesis of 3-cyano-2,5-dihydrothiophene-1,1-dioxide, serving as a stable precursor for 2-cyano-1,3-butadiene, used in Diels-Alder reactions without isolating the unstable diene (Baraldi et al., 1988).

Safety and Hazards

It is classified as an eye irritant and should be handled with care .

Mechanism of Action

Mode of Action

It is known to be used as a reactant in the diastereoselective synthesis of oxazolidinone/morpholine fused tetrahydrothiophenes . This suggests that it may interact with its targets to induce specific changes, leading to the formation of these compounds.

Biochemical Pathways

It is known to participate in various reactions such as asymmetric hydrogenation and Michael addition , suggesting that it may influence related biochemical pathways.

Result of Action

As a reactant in the synthesis of oxazolidinone/morpholine fused tetrahydrothiophenes , it likely contributes to the formation of these compounds at the molecular level.

properties

IUPAC Name

1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVLIKFODWGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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